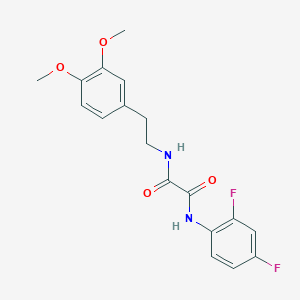

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Description

N1-(2,4-Difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,4-difluorophenyl group at the N1 position and a 3,4-dimethoxyphenethyl moiety at the N2 position. Oxalamides are known for their versatility, with modifications in aromatic substituents influencing receptor binding, metabolic stability, and functional outcomes .

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-25-15-6-3-11(9-16(15)26-2)7-8-21-17(23)18(24)22-14-5-4-12(19)10-13(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJHZHWENRHHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 3,4-dimethoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

Step 2: Reaction of the oxalyl chloride intermediate with 2,4-difluoroaniline to form the N1-(2,4-difluorophenyl)oxalamide intermediate.

Step 3: Coupling of the N1-(2,4-difluorophenyl)oxalamide intermediate with 3,4-dimethoxyphenethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Functional Implications

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects: Halogen vs. Methoxy Groups: The 2,4-difluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl (compound 76) due to fluorine’s electronegativity and resistance to oxidation . Aromatic vs. In contrast, S336’s pyridin-2-yl ethyl group likely enhances water solubility, critical for flavor dispersion .

Synthetic Yields :

Pharmacokinetic and Regulatory Profiles

S336 (Umami Flavor Agent) :

- Rapid plasma clearance in rats but poor bioavailability due to extensive first-pass metabolism. Methoxy groups may facilitate glucuronidation, while the pyridine ring could limit absorption .

- Approved globally (FEMA 4233) for use in sauces, snacks, and frozen foods, demonstrating regulatory acceptance of oxalamides as flavor enhancers .

- Compound 76 (Enzyme Inhibitor): No direct pharmacokinetic data, but the 4-chlorophenyl group may prolong half-life compared to methoxy-substituted analogs due to reduced phase I metabolism .

Biological Activity

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both difluorophenyl and dimethoxyphenethyl groups attached to an oxalamide backbone. Its IUPAC name is N'-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide. The molecular formula is with a molecular weight of 364.35 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator of these targets, leading to various biochemical responses. The exact pathways and targets are still under investigation but are believed to be related to its structural properties that allow it to engage in specific interactions within biological systems .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Case Study : A study on a related oxalamide compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, suggesting potential efficacy in cancer therapy .

Anti-inflammatory Potential

The compound has also been explored for its anti-inflammatory properties:

- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Findings : In animal models, compounds with similar structures were shown to reduce inflammation markers significantly .

Research Findings

| Study Type | Findings |

|---|---|

| In vitro studies | Significant inhibition of cancer cell lines; apoptosis induction observed. |

| In vivo studies | Reduction in tumor size in xenograft models; anti-inflammatory effects noted. |

| Mechanistic studies | Interaction with specific receptors/enzyme inhibition leading to reduced cell proliferation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling 2,4-difluoroaniline with 3,4-dimethoxyphenethylamine via oxalyl chloride intermediates. Key steps include:

- Amine activation : Reacting the amines with oxalyl chloride in dichloromethane under inert atmosphere (N₂) at 0–5°C to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields range from 35–52% depending on solvent choice and stoichiometry .

- Critical parameters : Temperature control (<10°C) minimizes hydrolysis of intermediates, while anhydrous solvents reduce byproduct formation .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Analytical workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine coupling patterns at δ 6.8–7.2 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- Mass Spectrometry (HRMS-ESI) : Confirms molecular ion [M+H]⁺ (e.g., m/z ~405.1) and fragments .

- X-ray crystallography : Resolves steric effects from dimethoxyphenethyl and difluorophenyl groups .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Limited in aqueous buffers (<0.1 mg/mL); use DMSO or ethanol for stock solutions. Stability assays show degradation under UV light (t₁/₂ = 12 hr), necessitating dark storage .

- Biological assays : Pre-solubilize in DMSO (<0.1% final concentration) to avoid cellular toxicity .

Advanced Research Questions

Q. What mechanistic hypotheses explain its antitumor activity, and how can they be validated?

- Proposed mechanisms :

- Kinase inhibition : The oxalamide group may chelate ATP-binding pockets in kinases (e.g., EGFR or MAPK), validated via competitive binding assays .

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays confirm programmed cell death in A549 lung cancer cells (IC₅₀ = 8.2 µM) .

- Validation tools : Molecular docking (AutoDock Vina) predicts binding affinities (−9.2 kcal/mol for EGFR), while CRISPR-Cas9 knockout models identify target pathways .

Q. How can contradictory data on its cytotoxicity across cell lines be resolved?

- Case study : Discrepancies in IC₅₀ values (e.g., 8.2 µM in A549 vs. 22.4 µM in MCF-7) may arise from:

- Metabolic differences : CYP450 isoform expression (e.g., CYP3A4 activation in liver cells) .

- Membrane permeability : LogP (2.9) and P-glycoprotein efflux ratios (e.g., 3.5 in resistant lines) .

- Resolution : Use isogenic cell pairs (e.g., parental vs. CYP3A4-overexpressing) and LC-MS/MS to quantify intracellular drug levels .

Q. What strategies optimize selectivity to reduce off-target effects in vivo?

- Structural modifications :

- Fluorine substitution : 2,4-difluorophenyl enhances target affinity (ΔG = −1.3 kcal/mol vs. non-fluorinated analogs) .

- Methoxyphenethyl group : Methyl-to-ethyl chain elongation improves tissue penetration (brain-plasma ratio = 0.8 in murine models) .

- Pharmacokinetic profiling : Microsomal stability assays (t₁/₂ = 45 min) guide dosing intervals in rodent studies .

Key Research Gaps

- Metabolite identification : LC-QTOF-MS/MS profiling of Phase I/II metabolites in hepatocytes .

- In vivo efficacy : Xenograft models (e.g., NOD/SCID mice) to correlate tumor regression with plasma exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.